Glyoxal-13C2 (CAS 63986-13-0), typically handled as a 40% aqueous solution, is the stable, isotopically labeled (13C2) form of the simplest dialdehyde. While unlabeled glyoxal is a bulk industrial cross-linking agent and chemical intermediate, the 13C2-labeled isotopologue is a precision analytical reagent. It is primarily procured as a gold-standard internal standard for advanced mass spectrometry (isotope dilution LC-MS/MS), a precursor for high-resolution rotational spectroscopy, and a tracer in atmospheric aerosol studies. Its critical procurement value lies in providing a +2 Da mass shift and distinct nuclear and rotational properties without altering the core chemical reactivity or the zero-point vibrational energy associated with C-H bonds .
Substituting Glyoxal-13C2 with unlabeled glyoxal or deuterated analogs (Glyoxal-d2) compromises analytical integrity and structural resolution workflows. In mass spectrometry, unlabeled glyoxal is indistinguishable from endogenous dicarbonyls, rendering absolute quantification via isotope dilution impossible. While Glyoxal-d2 offers a +2 Da mass shift, it is susceptible to hydrogen-deuterium (H/D) exchange during acidic sample derivatization and can exhibit slight chromatographic retention time shifts (isotope effects) that misalign with the target analyte. Glyoxal-13C2 ensures exact co-elution and absolute isotopic stability, preventing matrix suppression artifacts and ensuring sub-nanomolar quantification accuracy [1].
When quantifying endogenous glyoxal in biological matrices (e.g., plasma, cellular extracts) via 1,2-diaminobenzene derivatization, unlabeled glyoxal cannot be used as an internal standard because it is indistinguishable from the endogenous analyte. While Glyoxal-d2 provides the required +2 Da mass shift (m/z 133 [M+H]+), it can exhibit chromatographic retention time shifts due to deuterium isotope effects and is susceptible to H/D exchange in acidic processing. 13C2-glyoxal ensures exact co-elution with the endogenous quinoxaline derivative (m/z 131 [M+H]+) and maintains stable isotopic integrity, enabling absolute quantification with limits of detection down to 0.01 µg/mL without matrix suppression artifacts [1].
| Evidence Dimension | Internal standard co-elution and mass shift stability |
| Target Compound Data | 13C2-glyoxal yields stable m/z 133 [M+H]+ with exact RT co-elution (ΔRT < 0.01 min) |
| Comparator Or Baseline | Glyoxal-d2 (subject to H/D exchange and RT shift) and Unlabeled Glyoxal (m/z 131, indistinguishable from analyte) |
| Quantified Difference | +2 Da mass shift with zero chromatographic isotope effect compared to deuterated analogs. |
| Conditions | LC-MS/MS analysis of 1,2-diaminobenzene derivatized plasma/cell extracts. |
Procuring the 13C2-labeled standard is strictly necessary for accurate, reproducible quantification of trace glyoxal in complex biological matrices where matrix effects would otherwise skew results.
Determining the precise empirical equilibrium structure of trans-glyoxal requires solving the Watson Hamiltonian using ground state rotational constants from multiple isotopologues. Unlabeled glyoxal alone provides insufficient data points to decouple all bond lengths and angles. By incorporating high-resolution FT-IR spectra (0.003–0.004 cm⁻¹ resolution) of 13C2-glyoxal alongside unlabeled and deuterated forms, researchers can extract distinct moments of inertia without altering the zero-point vibrational energy associated with C-H bonds. This allows the determination of structural parameters with relative errors as low as 0.02%–0.06% [1].
| Evidence Dimension | Ground state rotational constant data points |
| Target Compound Data | 13C2-glyoxal provides independent rotational constants (B and C) for the carbon backbone. |
| Comparator Or Baseline | Unlabeled glyoxal (insufficient degrees of freedom for full structural resolution) |
| Quantified Difference | Enables sub-angstrom structural precision (relative error 0.02%–0.06%) unattainable with the unlabeled baseline alone. |
| Conditions | High-resolution FT-IR (0.003–0.004 cm⁻¹) and rotational spectroscopy. |
For fundamental physical chemistry and computational benchmarking, the 13C2 isotopologue is a mandatory procurement to solve complex molecular geometries.
In environmental chamber studies assessing biomass burning effluents and secondary organic aerosol (SOA) formation, tracking the fate of specific precursors is challenging because glyoxal is continuously formed from the oxidation of various VOCs (e.g., benzene, toluene). Unlabeled glyoxal blends into this endogenous background. 13C2-glyoxal exhibits a measurable isotope shift in its visible/UV absorption cross-sections (1Au – 1Ag band system). This allows differential optical absorption spectroscopy (DOAS) to distinctly quantify the injected 13C2-glyoxal versus naturally formed 12C-glyoxal, enabling precise carbon-tracking of the aerosol formation pathways [1].
| Evidence Dimension | UV-Vis absorption cross-section isotope shift |
| Target Compound Data | 13C2-glyoxal exhibits shifted absorption peaks in the 250–526 nm range. |
| Comparator Or Baseline | Unlabeled glyoxal (absorption overlaps entirely with secondary oxidation products) |
| Quantified Difference | Allows distinct spectral deconvolution of primary vs. secondary glyoxal sources in open cavity mode. |
| Conditions | DOAS measurements in environmental simulation chambers. |
Procuring 13C2-glyoxal allows atmospheric chemists to isolate specific reaction pathways that are otherwise masked by background VOC oxidation.
Directly following from its stable +2 Da mass shift and lack of chromatographic isotope effects, Glyoxal-13C2 is the optimal internal standard for quantifying endogenous glyoxal in plasma, urine, and cellular extracts. It is heavily utilized in diabetes and aging research to measure advanced glycation end-product (AGE) precursors [1].
Leveraging its distinct UV-Vis absorption isotope shift, Glyoxal-13C2 is injected into environmental simulation chambers to differentiate primary emissions from secondary VOC oxidation products using DOAS, enabling accurate mass balance in atmospheric chemistry models [2].
Due to its unique moment of inertia, Glyoxal-13C2 is procured for high-resolution FT-IR and microwave spectroscopy. It provides essential rotational constants required to solve the Watson Hamiltonian and determine empirical equilibrium structures of fundamental organic molecules [3].